7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
“7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . They have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted at various positions by different functional groups, including a 2-chlorobenzylthio group and an ethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the triazolopyrimidine core and the various substituents. For instance, the presence of the 2-chlorobenzylthio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Scientific Research Applications
Antitumor Activity
Research into triazolopyrimidines, including compounds structurally related to 7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, has demonstrated their potential in cancer treatment. The synthesis and evaluation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide incorporating thiazolidinone moiety have shown inhibitory effects on a range of cancer cell lines, indicating a promising avenue for antitumor drug development (Hafez & El-Gazzar, 2009).
Tuberculostatic Activity
Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research contributes to the ongoing search for new, effective antituberculous agents, showing the compound's relevance in addressing tuberculosis (Titova et al., 2019).
Antimicrobial Evaluation
Further studies have explored the antimicrobial properties of thienopyrimidine derivatives, highlighting the broad application of triazolopyrimidine derivatives in developing new antimicrobial agents. Some derivatives exhibited pronounced antimicrobial activity, underscoring their potential in combating infectious diseases (Bhuiyan et al., 2006).
Affinity Toward Adenosine Receptors
Research into novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines has identified compounds with high affinity and selectivity for the A1 adenosine receptor subtype. This discovery opens up new possibilities for the development of therapies targeting cardiovascular diseases, neurological disorders, and other conditions mediated by adenosine receptors (Betti et al., 1998).
Mechanism of Action
While the exact mechanism of action of “7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not specified in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For instance, some triazolopyrimidine derivatives have been found to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis via the mitochondrial pathway .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5S/c1-2-19-12-11(17-18-19)13(16-8-15-12)20-7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXBPFAVURIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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